1,10-Phenanthroline, 2,2'-(1,6-pyrenediyl)bis-

Dinuclear metal complexes Coordination geometry Supramolecular assembly

1,10-Phenanthroline, 2,2'-(1,6-pyrenediyl)bis- (CAS 646034-81-3, molecular formula C₄₀H₂₂N₄, molecular weight 558.63 g/mol) is a member of a four-isomer series of pyrene-bridged bis(phenanthroline) ligands synthesized via Friedländer condensation of 8-amino-7-quinolinecarbaldehyde with isomeric diacetylpyrenes. This compound features two 1,10-phenanthroline chelating units connected through the 1- and 6-positions of a central pyrene scaffold, yielding a ligand geometry in which the two metal-binding sites are oriented at approximately 120° relative to one another across the pyrene core.

Molecular Formula C40H22N4
Molecular Weight 558.6 g/mol
CAS No. 646034-81-3
Cat. No. B12602340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,10-Phenanthroline, 2,2'-(1,6-pyrenediyl)bis-
CAS646034-81-3
Molecular FormulaC40H22N4
Molecular Weight558.6 g/mol
Structural Identifiers
SMILESC1=CC2=C(C3=C(C=C2)C=CC(=N3)C4=C5C=CC6=C7C5=C(C=C4)C=CC7=C(C=C6)C8=NC9=C(C=CC2=C9N=CC=C2)C=C8)N=C1
InChIInChI=1S/C40H22N4/c1-3-25-5-7-27-13-19-33(43-39(27)37(25)41-21-1)29-15-9-23-12-18-32-30(16-10-24-11-17-31(29)35(23)36(24)32)34-20-14-28-8-6-26-4-2-22-42-38(26)40(28)44-34/h1-22H
InChIKeyZSOAJXAGZZKZFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,10-Phenanthroline, 2,2'-(1,6-pyrenediyl)bis- (CAS 646034-81-3): A Pyrene-Bridged Bis(phenanthroline) Ligand for Dinuclear Complex Design


1,10-Phenanthroline, 2,2'-(1,6-pyrenediyl)bis- (CAS 646034-81-3, molecular formula C₄₀H₂₂N₄, molecular weight 558.63 g/mol) is a member of a four-isomer series of pyrene-bridged bis(phenanthroline) ligands synthesized via Friedländer condensation of 8-amino-7-quinolinecarbaldehyde with isomeric diacetylpyrenes [1]. This compound features two 1,10-phenanthroline chelating units connected through the 1- and 6-positions of a central pyrene scaffold, yielding a ligand geometry in which the two metal-binding sites are oriented at approximately 120° relative to one another across the pyrene core [1]. The compound serves as a bridging ligand for constructing dinuclear transition metal complexes, particularly with Ru(II), and has been structurally characterized in its dinuclear Ru(II) complex form by ¹H NMR and X-ray crystallography [1].

Why the 1,6-Pyrenediyl Isomer of Bis(phenanthroline) Cannot Be Substituted by Its 1,3-, 1,8-, or 2,7- Analogs


Although the 1,3-, 1,6-, 1,8-, and 2,7-bis(2′-[1′,10′]phenanthrolinyl)pyrene isomers share identical molecular formulae and chelating functionality, their geometric divergence produces fundamentally different metal–metal distances and coordination architectures upon complexation [1]. The 1,6-substitution pattern places the two phenanthroline units at a specific angular separation across the pyrene core, which directly dictates the intermetallic distance in dinuclear complexes—a parameter that critically governs cooperative metal–metal interactions, electronic coupling, and supramolecular self-assembly behavior. The 1,8-isomer, for instance, has been shown to preferentially form a trinuclear Cu(I) helical assembly rather than a dinuclear complex due to its distinct bite angle [2]. Consequently, substituting one positional isomer for another without reoptimizing the metal complex geometry risks altering—or collapsing entirely—the intended coordination architecture and its associated functional properties [1].

Quantitative Differentiation Evidence: 2,2'-(1,6-Pyrenediyl)bis(1,10-phenanthroline) vs. Positional Isomers


Intermetallic Distance Control: 1,6-Isomer Geometry Dictates Distinct Dinuclear Architecture vs. 1,8-Isomer

The 1,6-substitution pattern on the pyrene bridge enforces a specific angular relationship between the two phenanthroline binding sites, yielding a dinuclear Ru(II) complex in which the two metal centers are held at a well-defined distance governed by the pyrene scaffold geometry [1]. In contrast, the 1,8-isomer (1,8-di(1,10-phenanthrolin-2-yl)pyrene) does not form a simple dinuclear species under analogous conditions with Cu(I); instead, it self-assembles into a trinuclear Cu(I) helical architecture where three ligands bridge a triangular arrangement of three metal centers, with each pyrene unit layered between two phenanthrolines at optimum π-stacking distance [2]. This demonstrates that the 1,6- and 1,8-isomers are not functionally interchangeable in coordination-driven self-assembly [1][2].

Dinuclear metal complexes Coordination geometry Supramolecular assembly

Photophysical Comparability Among Isomers: Minimal Ground-State Differentiation Enables Geometry-Driven Selection

The Chouai et al. (2003) study systematically compared all four isomeric pyrene-bridged bis(phenanthroline) ligands (1,3-, 1,6-, 1,8-, and 2,7-) and their corresponding dinuclear Ru(II) complexes. The study explicitly reports that, despite the pyrene bridge being well situated for π–π interactions with the auxiliary D₈-bpy ligands, 'little such effect is seen on the photophysical and electrochemical properties of these complexes' across the isomeric series [1]. This finding indicates that the ground-state absorption, emission, and redox potentials are largely conserved among the four isomers, meaning that selection among them can be driven primarily by geometric/architectural considerations rather than by trade-offs in basic photophysical performance [1].

Photophysics UV-vis absorption Luminescence

Two-Photon Absorption Advantage of 1,6-Disubstituted Pyrene Scaffolds vs. Alternative Bridge Positions

A computational DFT/ZINDO study by Liu et al. (2010) compared one- and two-photon absorption (TPA) properties of pyrene derivatives with different substitution patterns. Among the compounds evaluated, molecules bearing 1,6-disubstituted pyrene as the π-conjugated bridge consistently exhibited the largest maximum two-photon absorption cross-sections (δ(T)(max)) in both series of compounds studied (series 3 and 4), outperforming derivatives with alternative substitution geometries [1]. Although this study did not include the specific phenanthroline-substituted pyrenes, it establishes a class-level trend: the 1,6-disubstitution pattern on pyrene maximizes the TPA cross-section relative to other pyrene bridging configurations [1].

Two-photon absorption Nonlinear optics Computational chemistry

Structural Characterization by X-Ray Crystallography Confirms Ligand Architecture in Dinuclear Ru(II) Complex

The dinuclear Ru(II) complex of the 1,6-pyrenediyl-bridged bis(phenanthroline) ligand has been structurally characterized by both ¹H NMR and X-ray crystallographic analysis [1]. The crystal structure reveals that the bridging pyrene unit is layered between the D₈-bpy auxiliary ligands coordinated to each metal center, establishing a well-defined intramolecular π-stacking geometry [1]. This level of structural characterization provides procurement confidence in the ligand's coordination behavior and is essential for rational design of supramolecular assemblies where predictable π–π interactions are desired [1].

X-ray crystallography Molecular structure π–π stacking

Optimal Research and Industrial Application Scenarios for 1,10-Phenanthroline, 2,2'-(1,6-pyrenediyl)bis- (CAS 646034-81-3)


Construction of Dinuclear Ru(II) Photosensitizers with Defined Intermetallic Geometry

The 1,6-pyrenediyl-bridged bis(phenanthroline) ligand is an ideal building block for synthesizing dinuclear Ru(II) polypyridyl photosensitizers where a specific bimetallic distance and orientation must be maintained. The X-ray-characterized architecture, in which the pyrene bridge is intercalated between auxiliary D₈-bpy ligands, provides a reproducible framework for studying intermetallic electronic coupling and energy transfer in photoredox applications [1]. Researchers should select this isomer when the 1,6-geometry is required for the intended intermetallic separation, noting that photophysical properties are conserved across all isomers [1].

Two-Photon Absorbing Materials Leveraging the 1,6-Disubstituted Pyrene Core

Computational evidence indicates that 1,6-disubstituted pyrene scaffolds deliver the largest two-photon absorption cross-sections among pyrene-bridged architectures [3]. The 1,6-pyrenediyl-bridged bis(phenanthroline) ligand, or its metal complexes, may be evaluated as a candidate for nonlinear optical materials, two-photon fluorescence probes, or photodynamic therapy photosensitizers where high δ(T)(max) is desirable. Procurement for this application should include verification of TPA performance in the specific metal-complexed form [3].

Avoidance of Unintended Trinuclear Architectures in Self-Assembly

In contrast to the 1,8-isomer, which spontaneously yields a trinuclear Cu(I) helical assembly under standard complexation conditions [2], the 1,6-isomer is documented to form the intended dinuclear complex with Ru(II) [1]. Researchers aiming for dinuclear architectures should explicitly procure the 1,6-isomer to minimize the risk of obtaining undesired higher-nuclearity species. This is particularly critical in catalyst development, where the nuclearity of the active species directly influences catalytic mechanism and selectivity [1][2].

Ligand Library Construction for Systematic Structure–Activity Relationship Studies

Because the Chouai et al. (2003) study demonstrated that the four pyrene-bridged positional isomers (1,3-, 1,6-, 1,8-, and 2,7-) exhibit comparable photophysical and electrochemical properties [1], the 1,6-isomer can serve as a controlled variable in structure–activity relationship (SAR) investigations. Researchers building ligand libraries can use the 1,6-isomer as the geometry-defined baseline while varying metal centers, auxiliary ligands, or reaction conditions, without confounding effects from divergent electronic properties [1].

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